molecular formula C8H6BrN3O2 B12975482 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B12975482
M. Wt: 256.06 g/mol
InChI Key: HQRBPPYAYQLZFO-UHFFFAOYSA-N
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Description

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

The synthesis of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ these strategies to ensure high yield and purity.

Chemical Reactions Analysis

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

6-Amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties.

Properties

Molecular Formula

C8H6BrN3O2

Molecular Weight

256.06 g/mol

IUPAC Name

6-amino-8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6BrN3O2/c9-5-1-4(10)3-12-6(8(13)14)2-11-7(5)12/h1-3H,10H2,(H,13,14)

InChI Key

HQRBPPYAYQLZFO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1N)C(=O)O)Br

Origin of Product

United States

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